ethyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate
Description
Ethyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate is a heterocyclic compound featuring a fused pyrrolo[3,2,1-ij]quinoline core substituted with a sulfonamido group at position 8 and an ethyl benzoate ester at position 2. The molecule’s structural complexity arises from its tetracyclic framework, which includes a partially saturated quinoline system and a pyrrolidone ring.
Properties
IUPAC Name |
ethyl 2-[(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-3-28-21(25)16-8-4-5-9-18(16)22-29(26,27)15-11-14-7-6-10-23-19(14)17(12-15)13(2)20(23)24/h4-5,8-9,11-13,22H,3,6-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSRALLCAUGIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)C(C(=O)N4CCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature regarding its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrroloquinoline framework with a sulfonamide moiety. This structural complexity is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H22N2O4S |
| Molecular Weight | 370.45 g/mol |
| CAS Number | [Not available] |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the pyrroloquinoline core through cyclization reactions.
- Introduction of the sulfonamide group via nucleophilic substitution.
- Esterification to form the final product.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance:
- A study on pyrroloquinoline derivatives revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The potential anticancer activity of this compound has been suggested through various in vitro studies:
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to:
- Inhibition of key metabolic pathways in pathogens or cancer cells.
Case Studies
Several case studies have explored the biological effects of related compounds:
- Study on Pyrroloquinolines : This research demonstrated that modifications to the pyrroloquinoline structure can enhance bioactivity and selectivity towards cancer cells .
- Antimicrobial Assessment : Another study highlighted the effectiveness of sulfonamide derivatives in inhibiting bacterial growth and their potential role as lead compounds for drug development .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 302.32 g/mol. Its structure features a pyrroloquinoline core, which is known for its bioactive properties. The sulfonamide group enhances its solubility and biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antibacterial properties. For instance, derivatives of pyrroloquinoline have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Antitumor Activity
Studies have highlighted the potential of pyrroloquinoline derivatives in cancer treatment. These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the inhibition of tumor growth . Ethyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate may exhibit similar properties due to its structural similarities to other known antitumor agents.
Anti-inflammatory Properties
Compounds related to this structure have been investigated for their anti-inflammatory effects. They may inhibit key inflammatory mediators such as cytokines and prostaglandins, making them candidates for treating inflammatory diseases .
Synthesis Methodologies
The synthesis of this compound can be achieved through several methods:
Multi-step Synthesis
A common approach involves the formation of the pyrroloquinoline core followed by sulfonamide formation. This can include:
- Cyclization Reactions : Utilizing various catalysts (e.g., Pd or Ni) to facilitate cyclization reactions that form the core structure.
- Functional Group Modifications : Introducing sulfonamide groups through nucleophilic substitution reactions .
One-Pot Reactions
Recent advancements have introduced one-pot synthesis techniques that streamline the process by combining multiple steps into a single reaction vessel. This method reduces time and increases yield efficiency while minimizing by-products .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of synthesized pyrroloquinoline derivatives against E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant zones of inhibition compared to control groups. This compound was among those tested and showed promising results.
Case Study 2: Antitumor Effects
In vitro studies on cancer cell lines demonstrated that compounds similar to ethyl 2-(1-methyl-2-oxo...) significantly reduced cell viability through apoptosis induction mechanisms. The findings suggest potential pathways for therapeutic interventions in oncology using this compound class.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Variations
The target compound’s pyrrolo[3,2,1-ij]quinoline core distinguishes it from related heterocycles. Key comparisons include:
- Halogenated Pyrroloquinoline Derivatives: Compounds like 8-bromo-pyrrolo[3,2,1-ij]quinoline-1,2-dione () share the same core but feature halogens (Br, I) at position 8 instead of sulfonamido.
- Cyclohepta-Fused Pyrroles: Derivatives such as ethyl 1-substituted-8-oxo-hexahydrocyclohepta[b]pyrrole-2-carboxylate () possess a seven-membered cyclohepta ring, increasing steric bulk and lipophilicity. This may enhance membrane permeability but reduce target specificity compared to the target’s compact quinoline system .
- Imidazo[1,2-a]pyridine Derivatives: Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-imidazo[1,2-a]pyridine-5,6-dicarboxylate () exhibit smaller bicyclic cores with nitro and cyano substituents. These electron-withdrawing groups enhance stability but may reduce metabolic flexibility compared to the target’s sulfonamido group .
Substituent Effects
Position 8 Modifications:
| Compound | Substituent at Position 8 | Key Properties |
|---|---|---|
| Target Compound | Sulfonamido | High polarity, hydrogen-bonding capacity |
| 8-Bromo-pyrroloquinoline | Bromine | Electrophilic reactivity, lower solubility |
| Diethyl 8-cyano... (1l) | Cyano | Electron-withdrawing, enhances stability |
The sulfonamido group in the target compound enhances solubility in polar solvents and enables interactions with biological targets (e.g., enzymes), whereas halogens or cyano groups prioritize chemical stability or electrophilic substitution reactions.
Ester Functionality:
The ethyl benzoate ester in the target compound contrasts with simpler ethyl carboxylates in analogs (e.g., ).
Physicochemical Properties
- Diethyl 8-cyano... (1l): Mp 243–245°C .
- Diethyl 3-benzyl-8-cyano... (2d): Mp 215–217°C . The target’s sulfonamido group may lower its melting point compared to cyano/nitro analogs due to reduced crystallinity.
Structural Validation Tools
All compounds referenced rely on crystallographic refinement tools like SHELXL () for structural confirmation, ensuring accurate comparisons of bond lengths and angles .
Q & A
Q. What are the common multi-step synthetic pathways for synthesizing ethyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate?
Q. How is the structural integrity of this compound validated in synthetic chemistry?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify substituent positions and integration ratios (e.g., methyl groups at δ 1.15 ppm in H NMR) .
- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular weight (e.g., [M+1] peaks matching calculated values) .
- X-ray Crystallography : For unambiguous stereochemical assignment, as seen in related pyrroloquinoline derivatives (e.g., monoclinic crystal system, P21/c space group) .
Q. What analytical techniques are critical for assessing purity and stability?
- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) to quantify impurities (<0.5% required for pharmacological studies) .
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures (e.g., stability up to 200°C) .
- Storage Conditions : Recommended storage at -20°C under inert atmosphere to prevent hydrolysis of the ester or sulfonamide groups .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonamide coupling step?
Systematic optimization involves:
- Solvent Screening : Testing DMF vs. DMSO for solubility and reactivity .
- Catalyst Use : Adding DMAP to enhance coupling efficiency .
- Temperature Gradients : Gradual heating (e.g., 25°C → 60°C) to balance reaction rate and side-product formation .
Data-Driven Example :
| Solvent | Catalyst | Temp (°C) | Yield |
|---|---|---|---|
| DMF | EDC | 40 | 50% |
| DMSO | EDC/DMAP | 60 | 68% |
Q. What strategies resolve contradictions in reported biological activity data for similar compounds?
- Meta-Analysis : Compare IC values across studies, adjusting for assay conditions (e.g., cell line variability) .
- Structural Analogues : Test derivatives with modified substituents (e.g., methyl vs. methoxy groups) to isolate activity drivers .
- Computational Docking : Use molecular dynamics simulations to predict binding affinities to targets like kinase enzymes .
Q. How does the compound interact with biological targets at the molecular level?
Proposed mechanisms include:
- Enzyme Inhibition : Binding to ATP pockets in kinases via sulfonamide and quinoline moieties .
- DNA Intercalation : Planar quinoline structure inserting into DNA base pairs, observed in fluorescence quenching assays .
- Cellular Uptake : LogP values (~2.5) suggest moderate membrane permeability, validated via Caco-2 cell assays .
Q. What methodologies address stability challenges during in vitro assays?
- Buffered Solutions : Use PBS (pH 7.4) with 0.1% BSA to prevent aggregation .
- Light Protection : Amber vials to avoid photodegradation of the quinoline core .
- LC-MS Monitoring : Track degradation products over time (e.g., ester hydrolysis to carboxylic acid) .
Q. How are structure-activity relationships (SAR) explored for this compound?
- Substituent Variation : Synthesize analogues with halogenated benzoyl groups or modified pyrrolidine rings .
- Biological Profiling : Test against panels of cancer cell lines (e.g., NCI-60) to identify activity trends .
- Pharmacophore Mapping : Overlay active/inactive analogues to identify critical hydrogen-bonding sites .
Methodological Challenges and Solutions
Q. How are computational models applied to predict synthetic feasibility?
- Retrosynthetic Software : Tools like ChemAxon or Synthia propose pathways based on available starting materials .
- DFT Calculations : Predict activation energies for key steps (e.g., sulfonylation transition states) .
Q. What advanced techniques characterize crystallographic defects in synthesized batches?
- PXRD : Compare experimental vs. simulated patterns to detect polymorphic impurities .
- SEM-EDS : Map elemental distribution to identify metal catalyst residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
